molecular formula C7H14BrNO3 B7893781 Bromoacetamide-m-PEG2

Bromoacetamide-m-PEG2

Cat. No.: B7893781
M. Wt: 240.09 g/mol
InChI Key: WHQWDYSOGBODBU-UHFFFAOYSA-N
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Description

Bromoacetamide-m-PEG2 is a chemical compound widely used in various scientific fields. It consists of a bromoacetamide group attached to a polyethylene glycol (PEG) backbone. This compound is known for its ability to increase the aqueous solubility of the resulting complex and is commonly used for thiol labeling and thiol capping .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamides, including Bromoacetamide-m-PEG2, can be synthesized by adding bromine to a solution of cyanomethylbenzamide in a saturated aliphatic carboxylic acid, such as glacial acetic or propionic acid . This method ensures high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamide-m-PEG2 primarily undergoes nucleophilic substitution reactions. It reacts rapidly with thiol groups, making it an effective thiol labeling and capping reagent .

Common Reagents and Conditions

The common reagents used in reactions with this compound include thiol-containing compounds. The reactions typically occur under mild conditions, ensuring the stability of the PEG backbone while facilitating the substitution reaction .

Major Products Formed

The major products formed from reactions involving this compound are thiol-PEG conjugates. These products are highly soluble in aqueous solutions and are used in various biomedical applications .

Mechanism of Action

Bromoacetamide-m-PEG2 exerts its effects through nucleophilic substitution reactions with thiol groups. The bromoacetamide group reacts with free sulfhydryl groups (-SH) in proteins or peptides, forming covalent conjugates. This reaction increases the solubility and stability of the resulting complex, enhancing its effectiveness in various applications .

Properties

IUPAC Name

2-bromo-N-[2-(2-methoxyethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO3/c1-11-4-5-12-3-2-9-7(10)6-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQWDYSOGBODBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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